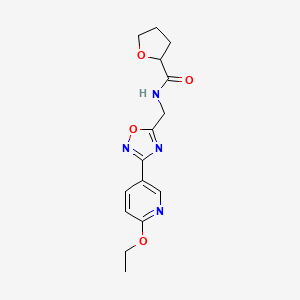

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-2-carboxamide

Description

This compound features a 1,2,4-oxadiazole core substituted with a 6-ethoxypyridin-3-yl group at the 3-position and a tetrahydrofuran-2-carboxamide moiety at the 5-methyl position. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for metabolic stability and hydrogen-bonding capabilities, while the ethoxy group on the pyridine may enhance lipophilicity and influence pharmacokinetics.

Properties

IUPAC Name |

N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]oxolane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4/c1-2-21-12-6-5-10(8-16-12)14-18-13(23-19-14)9-17-15(20)11-4-3-7-22-11/h5-6,8,11H,2-4,7,9H2,1H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMRDKNYYBOUJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3CCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including an oxadiazole ring and a pyridine derivative, which may contribute to its pharmacological properties. The molecular formula is , with a molecular weight of approximately 394.4 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 394.4 g/mol |

| Structural Features | Oxadiazole, Pyridine, Tetrahydrofuran |

The precise mechanism of action for this compound remains largely unexplored in the literature. However, similar compounds have been shown to interact with specific biological targets such as enzymes and receptors involved in various signaling pathways. Potential mechanisms may include:

- Enzyme Inhibition: The compound may inhibit certain kinases or other enzymes critical for cell signaling and proliferation.

- Receptor Modulation: It could modulate the activity of receptors involved in inflammatory responses or cancer progression.

Biological Activity

Recent studies have indicated various biological activities associated with this compound:

- Antimicrobial Activity: Preliminary tests suggest that derivatives of similar structures exhibit antimicrobial properties against bacteria and fungi.

- Anticancer Potential: Some oxadiazole derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapy.

- Anti-inflammatory Effects: Compounds with similar structures have been reported to possess anti-inflammatory properties, which could be relevant for therapeutic applications.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various oxadiazole derivatives against common pathogens such as E. coli and S. aureus. Results indicated significant inhibition zones at varying concentrations, suggesting strong antimicrobial properties .

Study 2: Anticancer Activity

Research on oxadiazole derivatives showed promising results in inhibiting the proliferation of breast cancer cell lines. The compounds induced apoptosis through the activation of caspase pathways .

Study 3: Anti-inflammatory Effects

In vitro studies demonstrated that certain oxadiazole compounds reduced the production of pro-inflammatory cytokines in macrophages, highlighting their potential as anti-inflammatory agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Cannabinoid Receptor CB2-Selective Agents ()

Compounds 6a–6e from share the 1,2,4-oxadiazole core but differ in substituents and appended groups. Key comparisons include:

Oxadiazole Substituent Variations

- Target Compound : 6-ethoxypyridin-3-yl group.

- 6b () : 6-fluoropyridin-3-yl.

- 6c () : 6-bromopyridin-3-yl.

The ethoxy group in the target compound increases electron-donating character and lipophilicity compared to the electronegative fluorine in 6b or the bulky bromine in 6c. Ethoxy may enhance membrane permeability but reduce aqueous solubility relative to fluoro-substituted analogs .

Carboxamide Group Differences

In contrast, the flexible propanamide-carbazole chain in 6a–6e may allow broader interaction with hydrophobic pockets in CB2 receptors .

Physicochemical and Pharmacokinetic Predictions

The table below summarizes theoretical properties based on structural features:

Note: logP values are estimated using fragment-based methods.

Q & A

Q. Advanced

- Oxadiazole Ring : The electron-deficient 1,2,4-oxadiazole enhances metabolic stability and participates in π-π stacking with biological targets (e.g., kinase active sites) .

- Pyridine and Furan : Electron-rich pyridine (pKa ~2.7) improves solubility, while the furan’s oxygen lone pairs facilitate hydrogen bonding with proteins .

- Ethoxy Group : Electron-donating effects stabilize the pyridine ring against oxidative degradation but may reduce binding affinity in hydrophobic pockets .

What are the best practices for ensuring purity in multi-step syntheses?

Q. Basic

- Stepwise Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradients) after each step to isolate intermediates .

- Recrystallization : For final compounds, recrystallize from ethanol/water mixtures to remove residual solvents .

- In-Process Controls (IPC) : Monitor reactions by thin-layer chromatography (TLC) every 2 hours to detect byproducts early .

How can solubility challenges in biological assays be addressed?

Q. Methodological

- Co-Solvent Systems : Use DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility without denaturing proteins .

- pH Adjustment : Prepare stock solutions at pH 6.5–7.4 (PBS buffer) to mimic physiological conditions and reduce precipitation .

- Surfactant Additives : Polysorbate 80 (0.01% w/v) improves dispersion in cell culture media .

What synthetic routes are recommended for introducing the tetrahydrofuran-carboxamide moiety?

Q. Advanced

- Coupling Reactions : Use HATU or EDCI/HOBt to couple tetrahydrofuran-2-carboxylic acid with the amine intermediate. Yields improve with 2.5 eq of coupling agent and 0°C → room temperature gradients .

- Protecting Groups : Protect the tetrahydrofuran oxygen with TBSCl during earlier steps to prevent side reactions .

- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes for amide bond formation .

How is regioselectivity achieved during functionalization of the pyridine ring?

Q. Advanced

- Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the 3-position of 6-ethoxypyridine, enabling selective substitution .

- Cross-Coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ selectively introduce aryl groups at the 5-position of the oxadiazole .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.